molecular formula C17H14F3N5O4 B459211 2-[4-[6-Amino-5-cyano-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]acetamide

2-[4-[6-Amino-5-cyano-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]acetamide

Cat. No.: B459211
M. Wt: 409.32g/mol
InChI Key: YJBDULXIIIUTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[6-Amino-5-cyano-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]acetamide is a complex organic compound characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[6-Amino-5-cyano-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]acetamide typically involves multiple steps. One common method starts with the preparation of 4-cyano-3-(trifluoromethyl)aniline, which is then subjected to a series of reactions to form the desired compound . The key steps include:

    Diazotization: The starting material, 4-cyano-3-(trifluoromethyl)aniline, undergoes diazotization to form a diazonium salt.

    Condensation: The diazonium salt reacts with ethyl cyanoacetate to form an intermediate product.

    Cyclization: The intermediate undergoes cyclization to form the pyrano[2,3-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[6-Amino-5-cyano-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-[6-Amino-5-cyano-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[6-Amino-5-cyano-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[6-Amino-5-cyano-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]acetamide is unique due to its combination of a pyrano[2,3-c]pyrazole core with trifluoromethyl and methoxyphenoxy groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H14F3N5O4

Molecular Weight

409.32g/mol

IUPAC Name

2-[4-[6-amino-5-cyano-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C17H14F3N5O4/c1-27-10-4-7(2-3-9(10)28-6-11(22)26)12-8(5-21)15(23)29-16-13(12)14(24-25-16)17(18,19)20/h2-4,12H,6,23H2,1H3,(H2,22,26)(H,24,25)

InChI Key

YJBDULXIIIUTCR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C(F)(F)F)N)C#N)OCC(=O)N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C(F)(F)F)N)C#N)OCC(=O)N

Origin of Product

United States

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